molecular formula C19H15F3N4O3 B1253701 (R)-tosufloxacin

(R)-tosufloxacin

カタログ番号: B1253701
分子量: 404.3 g/mol
InChIキー: WUWFMDMBOJLQIV-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-tosufloxacin.

科学的研究の応用

1.1. Treatment of Persistent Infections

(R)-Tosufloxacin has demonstrated significant activity against persister cells of both Gram-positive and Gram-negative bacteria. A study indicated that it effectively eradicated Staphylococcus aureus persisters within two days, outperforming other tested antibiotics such as ADEP4 combined with rifampicin, which left residual persisters even after prolonged exposure . This suggests that this compound could be a promising candidate for treating chronic infections where traditional antibiotics fail.

1.2. Pediatric Applications

In pediatric medicine, this compound has shown a 100% clinical efficacy rate in treating bacterial pneumonia among children. A retrospective analysis involving 222 children indicated that the drug was particularly effective against infections like otitis media and cholera, although its use is limited due to concerns regarding adverse effects on bone and muscle development . The drug's pharmacokinetics were found to correlate significantly with body weight in children, emphasizing the need for careful dosing .

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is associated with some adverse reactions. Reports indicate that diarrhea is the most common side effect observed in pediatric patients . Additionally, a case study highlighted the potential for acute generalized exanthematous pustulosis induced by the drug, underscoring the importance of monitoring patients for skin reactions during treatment .

Comparative Efficacy

In comparisons with other fluoroquinolones, this compound exhibited superior efficacy against Escherichia coli biofilms and showed promise in synergistic effects when combined with zinc acetate, enhancing its action against persisters in starved biofilms . Its effectiveness was notably higher than that of older fluoroquinolones like ciprofloxacin and norfloxacin.

Clinical Case Studies

StudyPopulationFindings
Study 1 222 children with pneumonia100% clinical efficacy reported with this compound; effective against MRMP but weaker than minocycline
Study 2 Adult patients with chronic UTIsDemonstrated high clinical efficacy; effective against biofilm-forming bacteria
Study 3 Case report of AGEPHighlighted potential for severe skin reactions; necessitates caution in prescribing

特性

分子式

C19H15F3N4O3

分子量

404.3 g/mol

IUPAC名

7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1

InChIキー

WUWFMDMBOJLQIV-SNVBAGLBSA-N

異性体SMILES

C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

正規SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tosufloxacin
Reactant of Route 2
Reactant of Route 2
(R)-tosufloxacin
Reactant of Route 3
Reactant of Route 3
(R)-tosufloxacin
Reactant of Route 4
(R)-tosufloxacin
Reactant of Route 5
Reactant of Route 5
(R)-tosufloxacin
Reactant of Route 6
(R)-tosufloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。